

Application Notes and Protocols: PROTAC BET Degrader-3 Ubiquitination Assay

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Compound of Interest		
Compound Name:	PROTAC BET degrader-3	
Cat. No.:	B8075314	Get Quote

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

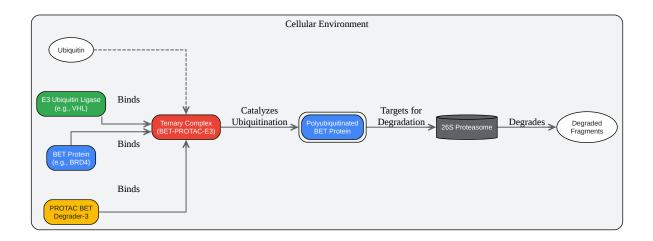
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating gene transcription and are implicated in various diseases, including cancer. PROTAC BET degraders, such as **PROTAC BET degrader-3**, are designed to specifically target and degrade these proteins, offering a promising therapeutic strategy.

These application notes provide a comprehensive overview and detailed protocols for assessing the ubiquitination of BET proteins induced by **PROTAC BET degrader-3** and other similar molecules.

Mechanism of Action: PROTAC-mediated BET Protein Degradation



PROTAC BET degrader-3 functions by forming a ternary complex with a BET protein and an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.



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Caption: Mechanism of PROTAC-mediated BET protein degradation.

Quantitative Data for PROTAC BET Degraders

While specific quantitative data for **PROTAC BET degrader-3** is not extensively available in the public domain, the following table summarizes representative data for other well-characterized PROTAC BET degraders. This data is crucial for comparing the potency and efficacy of different compounds.



PROTA C Degrade r	E3 Ligase Recruite d	Target Protein(s)	Cell Line	DC50 (nM)	Dmax (%)	IC50 (nM)	Referen ce
ARV-771	VHL	BRD2/3/ 4	22Rv1 (Prostate Cancer)	< 5	> 90	< 1 (c- MYC depletion)	[1][2]
MZ1	VHL	BRD4 > BRD2/3	H661 (Lung Cancer)	8 (BRD4)	> 95	-	[3]
H838 (Lung Cancer)	23 (BRD4)	> 95	-	[3]			
HeLa (Cervical Cancer)	~20	> 90	-	[4]			
dBET1	Cereblon	BRD2/3/ 4	MDA- MB-231 (Breast Cancer)	430 (EC50)	-	-	[5]
MV4;11 (AML)	-	> 90	140	[5]			
ARV-825	Cereblon	BRD2/3/ 4	NB cells (Neurobl astoma)	< 100	> 90	~10-50	[6]

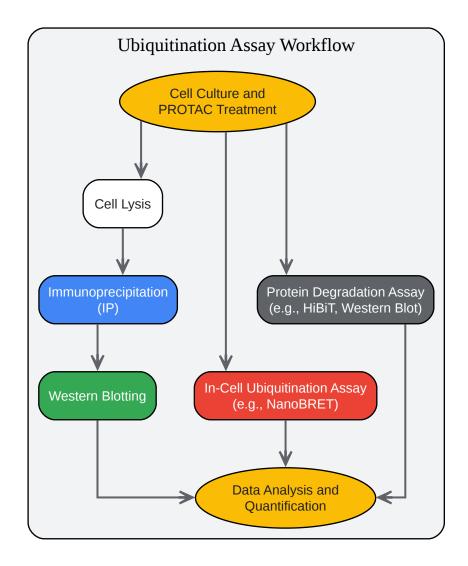
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. IC50: Concentration required to inhibit 50% of a biological process (e.g., cell proliferation or downstream target expression).

Experimental Protocols



Several methods can be employed to assess the ubiquitination of BET proteins following treatment with a PROTAC degrader. Below are detailed protocols for common assays.

Experimental Workflow Overview



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